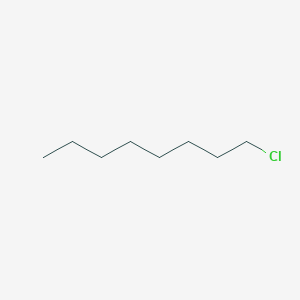

1-Chlorooctane

Cat. No. B087089

Key on ui cas rn:

111-85-3

M. Wt: 148.67 g/mol

InChI Key: CNDHHGUSRIZDSL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08944257B2

Procedure details

1 g (0.0015 mol, equivalent weight=666 gram per mole repeat unit) polymer 5 was placed into a 50 ml Schlenk and dissolved in THF anhydrous (30 ml). The Schlenk was connected to a trap with a NaOH solution (2M) for absorption of HCl and SO2. Then pyridine anhydrous 0.5 ml (0.0062 mol), and SOCl2 0.3 ml (0.0041 mol) were added dropwise at room temperature into the Schlenk. The temperature was slowly increased and maintained at 60° C. for 3 h. Excess of SOCl2 and THF were distilled off under vacuum at 50° C. for 30 minutes, the resulting crude acid chloride polymer. Then freshly distilled THF (30 ml) was added to dissolve the acylated polymer. After 30 minutes needed for complete dissolution of polymer, a solution of excess 8-chloro-1-octanol 1.05 ml (2 mol.eq, 0.0062 mol) was added dropwise to the polymer solution at room temperature under vigorous stirring, and allowed to stir for 24 h. The polymer was recovered by precipitating into distilled water. The product purification was made by dissolution in hot CH2Cl2, precipitation in ethanol and drying at 50° C. in vacuum oven to obtain Polymer 9 as a brown solid (1.39 g, yield 95%) with the following characteristics:

[Compound]

Name

polymer 5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

N1C=CC=CC=1.O=S(Cl)Cl.[Cl:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]O>C1COCC1>[Cl:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

|

Inputs

Step One

[Compound]

|

Name

|

polymer 5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

1.05 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCCCCCCO

|

Step Four

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 24 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The Schlenk was connected to a trap with a NaOH solution (2M) for absorption of HCl and SO2

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was slowly increased

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Excess of SOCl2 and THF were distilled off under vacuum at 50° C. for 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then freshly distilled THF (30 ml) was added

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the acylated polymer

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

After 30 minutes needed for complete dissolution of polymer

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer was recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by precipitating

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

into distilled water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product purification

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was made by dissolution in hot CH2Cl2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitation in ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying at 50° C. in vacuum oven

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.39 g | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 0.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |